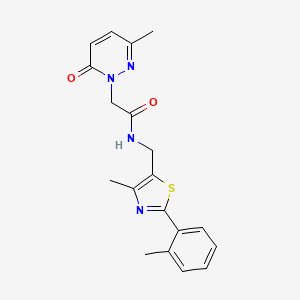

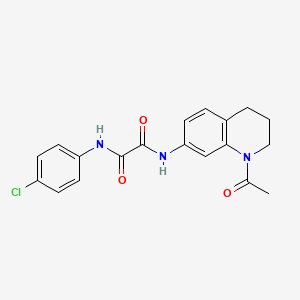

Methyl 4-((2-(2-nitroethyl)benzoyl)amino)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-((2-(2-nitroethyl)benzoyl)amino)benzenecarboxylate” is also known as “methyl 4-[2-(2-nitroethyl)benzamido]benzoate” or "Benzoic acid, 4-[[2-(2-nitroethyl)benzoyl]amino]-, methyl ester" . It has a molecular formula of C17H16N2O5 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its density, melting point, boiling point, etc., were not found in the search results .Aplicaciones Científicas De Investigación

Photopolymerization

A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, showing significant efficiency as a conventional photoinitiator and in the linear growth of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).

Molecular Electronic Devices

Research by Chen et al. (1999) explored a molecule containing a nitroamine redox center, demonstrating its use in electronic devices. The study highlighted the molecule's ability to exhibit negative differential resistance with an on-off peak-to-valley ratio in excess of 1000:1, underlining its potential in molecular electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Catalysis

Gasperini et al. (2003) investigated the palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, finding that anthranilic acid significantly accelerates this process. This study opens pathways for efficient synthesis techniques in carbonylation reactions, benefiting industrial and pharmaceutical applications (Gasperini, Ragaini, Cenini, & Gallo, 2003).

Aerobic Degradation of Hazardous Materials

A study by Khan et al. (2013) on the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. strain FK357 showcased the bacterium's ability to utilize MNA as a sole carbon, nitrogen, and energy source. This highlights the potential for bioremediation strategies in degrading pollutants and hazardous materials in the environment (Khan, Vyas, Pal, & Cameotra, 2013).

Optical Storage and Materials Science

Meng et al. (1996) synthesized a compound for use in reversible optical storage materials, showing that birefringence can be photoinduced and photoerased in films of all copolymers studied. This application is critical for the development of advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Propiedades

IUPAC Name |

methyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)15-5-3-2-4-12(15)10-11-19(22)23/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRILNLIVROCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)

![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)